Cas no 2171935-42-3 (2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}cyclobutyl)acetic acid)
2171935-42-3 structure
Product Name:2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}cyclobutyl)acetic acid
CAS-nummer:2171935-42-3
MF:C27H30N2O6
MW:478.536907672882
CID:5998728
PubChem ID:165577514
Update Time:2025-10-24
2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}cyclobutyl)acetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}cyclobutyl)acetic acid
- EN300-1559297
- 2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid
- 2171935-42-3
-
- Inchi: 1S/C27H30N2O6/c30-24(31)13-16-11-18(12-16)29-26(32)25-17(9-10-34-25)14-28-27(33)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,16-18,23,25H,9-15H2,(H,28,33)(H,29,32)(H,30,31)
- InChI-sleutel: NGMYNYKLOBWANQ-UHFFFAOYSA-N
- LACHT: O1CCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1C(NC1CC(CC(=O)O)C1)=O
Berekende eigenschappen
- Exacte massa: 478.21038668g/mol
- Monoisotopische massa: 478.21038668g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 762
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 114Ų
2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}cyclobutyl)acetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1559297-0.05g |
2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid |
2171935-42-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1559297-0.1g |
2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid |
2171935-42-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1559297-0.25g |
2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid |
2171935-42-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1559297-0.5g |
2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid |
2171935-42-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1559297-1.0g |
2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid |
2171935-42-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1559297-2.5g |
2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid |
2171935-42-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1559297-5.0g |
2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid |
2171935-42-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1559297-10.0g |
2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid |
2171935-42-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1559297-50mg |
2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid |
2171935-42-3 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1559297-100mg |
2-(3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}cyclobutyl)acetic acid |
2171935-42-3 | 100mg |
$2963.0 | 2023-09-25 |
2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}cyclobutyl)acetic acid Gerelateerde literatuur
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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